
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a difluoropyridinyl group attached to an amino acid ester, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under the influence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The difluoropyridinyl group can undergo substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct properties and applications, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biomolecules. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl include other amino acid esters with fluorinated aromatic groups. Examples include:
- Methyl(S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Methyl(S)-2-amino-3-(3,5-difluoropyridin-4-YL)propanoate
Uniqueness
The uniqueness of this compound lies in its specific difluoropyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Propiedades
Fórmula molecular |
C9H10F2N2O2 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H10F2N2O2/c1-15-9(14)6(12)4-5-2-3-7(10)13-8(5)11/h2-3,6H,4,12H2,1H3/t6-/m0/s1 |
Clave InChI |
RGMFZIQPHMUXRQ-LURJTMIESA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=C(N=C(C=C1)F)F)N |
SMILES canónico |
COC(=O)C(CC1=C(N=C(C=C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)

![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
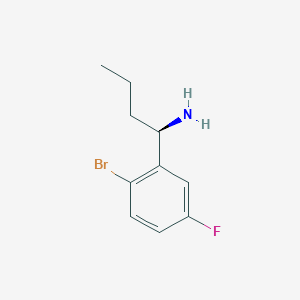
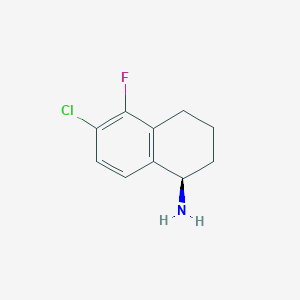

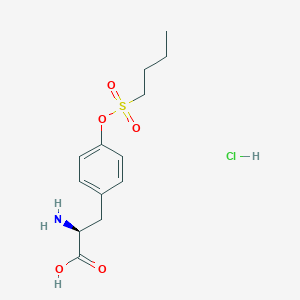

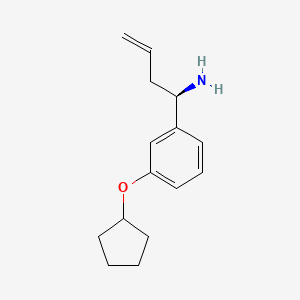
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
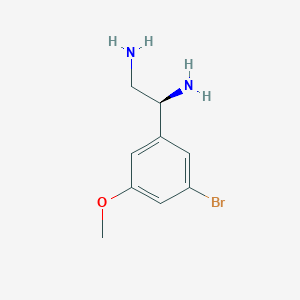
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
